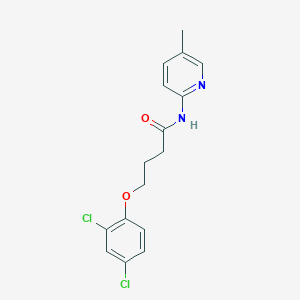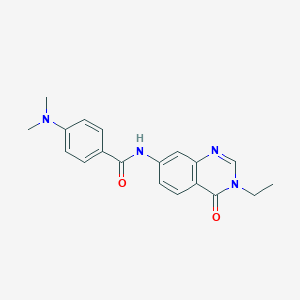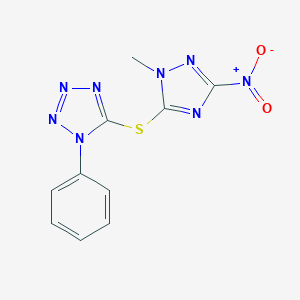
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide, also known as DCPB, is a chemical compound that has been synthesized for scientific research purposes. It is a selective agonist for the GPR55 receptor, which is a cannabinoid receptor-like protein that has been linked to various physiological processes.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide is a selective agonist for the GPR55 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Activation of the GPR55 receptor by this compound leads to the activation of various signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival, and the PI3K/Akt pathway, which is involved in cell survival and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including analgesic and anti-inflammatory effects, inhibition of cancer cell growth, and modulation of immune function. It has also been shown to have effects on insulin secretion and glucose metabolism, indicating a potential role in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for the GPR55 receptor, which allows for specific targeting of this receptor. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide, including further investigation of its effects on pain, inflammation, and cancer, as well as its potential role in the treatment of diabetes. Additionally, further studies are needed to investigate the potential for off-target effects and to optimize the synthesis method for higher yield and purity. Overall, this compound is a promising compound for scientific research and has the potential to lead to new insights into the role of the GPR55 receptor in various physiological processes.
Métodos De Síntesis
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-methyl-5-pyridinemethanamine to form an intermediate, which is then reacted with butanoyl chloride to produce the final product. This method has been optimized for high yield and purity and has been used in various research studies.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide has been used in various scientific research studies to investigate the role of the GPR55 receptor in various physiological processes, including pain, inflammation, and cancer. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation, and it has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C16H16Cl2N2O2 |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-(5-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-7-15(19-10-11)20-16(21)3-2-8-22-14-6-5-12(17)9-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,20,21) |
Clave InChI |
SHBNGDAPAJYZPQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CN=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)



![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)